An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-3-phenylquinoline
An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-3-phenylquinoline
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any experimental data for the physicochemical or biological properties of 2-Bromo-3-phenylquinoline. This suggests that the compound is not well-characterized in publicly available resources. The following guide is therefore based on computationally predicted data and a proposed synthetic methodology derived from established chemical principles.
Introduction
2-Bromo-3-phenylquinoline is a halogenated derivative of the phenylquinoline scaffold. Phenylquinolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in various biologically active molecules. The introduction of a bromine atom and a phenyl group at the 2 and 3 positions of the quinoline ring, respectively, is expected to significantly influence the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability. These properties are critical determinants of a compound's potential as a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a summary of the predicted physicochemical properties of 2-Bromo-3-phenylquinoline and a proposed synthetic route for its preparation.
Predicted Physicochemical Properties
Due to the absence of experimental data, the physicochemical properties of 2-Bromo-3-phenylquinoline have been estimated using computational models. These predictions provide valuable insights for researchers and drug development professionals. The predicted data is summarized in Table 1.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₅H₁₀BrN | - |
| Molecular Weight | 284.15 g/mol | - |
| logP | 4.5 - 5.0 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Aqueous Solubility | Low | The high logP value suggests that the compound is likely to be poorly soluble in water. |
| pKa (most basic) | 1.5 - 2.5 | The quinoline nitrogen is weakly basic due to the electron-withdrawing effects of the aromatic system and the bromine atom. |
| Polar Surface Area | ~12.9 Ų | A small polar surface area is consistent with a lipophilic molecule. |
| Boiling Point | > 350 °C | Estimated to be high due to the rigid aromatic core and relatively high molecular weight. |
| Melting Point | Not readily predictable | Dependent on crystal lattice energy, which is difficult to predict accurately. |
Note: These values are computational estimates and should be confirmed by experimental determination.
Proposed Synthesis and Experimental Protocols
While no specific synthesis for 2-Bromo-3-phenylquinoline has been reported, a plausible synthetic route can be devised based on established methods for quinoline synthesis and modification. A potential approach involves a multi-step synthesis starting from readily available precursors.
3.1. Proposed Synthetic Route: Friedländer Annulation followed by Bromination
A common and effective method for synthesizing substituted quinolines is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This could be followed by a regioselective bromination.
Step 1: Synthesis of 3-Phenyl-2(1H)-quinolone (Intermediate 1)
A plausible starting point is the synthesis of 3-phenyl-2(1H)-quinolone from 2-aminobenzaldehyde and phenylacetic acid or its derivatives.
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Reaction: 2-Aminobenzaldehyde is reacted with phenylacetic acid in the presence of a condensing agent such as acetic anhydride or polyphosphoric acid (PPA) at elevated temperatures.
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Protocol:
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Combine equimolar amounts of 2-aminobenzaldehyde and phenylacetic acid in a round-bottom flask.
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Add an excess of acetic anhydride or PPA as the solvent and catalyst.
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Heat the reaction mixture at 120-140 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture and pour it into ice-water to precipitate the product.
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Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford 3-phenyl-2(1H)-quinolone.
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Step 2: Bromination of 3-Phenyl-2(1H)-quinolone to 2-Bromo-3-phenylquinoline (Target Compound)
The intermediate 3-phenyl-2(1H)-quinolone can then be converted to the target 2-Bromo-3-phenylquinoline using a brominating agent.
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Reaction: The hydroxyl group at the 2-position of the quinolone tautomer is replaced with a bromine atom using a reagent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).
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Protocol:
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In a dry flask under an inert atmosphere, suspend 3-phenyl-2(1H)-quinolone in a minimal amount of an anhydrous solvent like toluene or acetonitrile.
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Add an excess of phosphorus oxybromide (POBr₃) portion-wise at room temperature.
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Heat the reaction mixture to reflux (around 110-120 °C) for several hours. Monitor the reaction by TLC.
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After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POBr₃.
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Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
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Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure 2-Bromo-3-phenylquinoline.
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3.2. Characterization Methods
The synthesized 2-Bromo-3-phenylquinoline would be characterized using standard spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the phenyl and quinoline protons and carbons in their expected chemical environments and splitting patterns.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) would be a key diagnostic feature.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring and the C-H vibrations of the aromatic rings. The absence of a C=O stretch would confirm the conversion of the quinolone intermediate.
Visualizations
4.1. Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of 2-Bromo-3-phenylquinoline.
Caption: Proposed two-step synthesis of 2-Bromo-3-phenylquinoline.
4.2. Signaling Pathways
No information regarding the biological activity or associated signaling pathways for 2-Bromo-3-phenylquinoline has been found in the scientific literature. Therefore, no signaling pathway diagrams can be provided at this time.
Conclusion
While experimental data for 2-Bromo-3-phenylquinoline is currently unavailable, this technical guide provides valuable predicted physicochemical properties and a plausible, detailed synthetic route for its preparation. The high lipophilicity and weak basicity suggested by the computational predictions indicate that this compound may exhibit interesting pharmacological properties, warranting its synthesis and further investigation. The proposed synthetic workflow offers a practical starting point for researchers interested in exploring the chemistry and potential applications of this novel phenylquinoline derivative. It is imperative that any synthesis is followed by thorough spectroscopic and physicochemical characterization to validate the predicted data.
